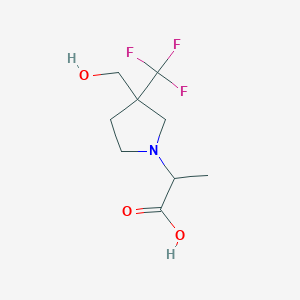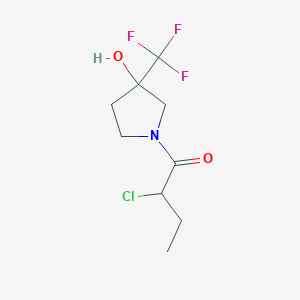
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, or 2C-H for short, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have a variety of biological and physiological effects.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, characterized by a five-membered ring containing nitrogen, are extensively used in medicinal chemistry for the treatment of human diseases. These compounds are favored due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. The versatility of the pyrrolidine scaffold is evident in its role in developing novel biologically active compounds with target selectivity. Notably, the derivatives of pyrrolidine, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their significant biological activities. This underscores the potential of pyrrolidine derivatives, possibly including compounds like 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, in drug discovery and the development of new therapeutic agents with diverse biological profiles (Li Petri et al., 2021).
Interaction with Environmental Contaminants
The study of butadiene-derived hemoglobin adducts as biomarkers for the formation of individual epoxides by butadiene offers insight into how similar structures, potentially including 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, interact with biological systems. Understanding these interactions is crucial for assessing the environmental and health implications of exposure to such compounds. The detailed analysis of these interactions across species highlights the importance of evaluating the metabolic pathways and potential risks associated with exposure to novel chemical entities (Boysen et al., 2007).
Applications in Separation Technologies
The application of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, in gas–liquid chromatography for determining activity coefficients at infinite dilution showcases the potential of utilizing specific chemical structures for separation problems. This technology is relevant for the separation of hydrocarbons and could inform the use of compounds like 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one in enhancing separation processes, especially in industrial applications where the selective separation of compounds is critical (Domańska et al., 2016).
Environmental Fate and Behavior
Understanding the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for studying similar compounds. While parabens and 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one differ chemically, the methodologies used to study their biodegradability, persistence, and potential for bioaccumulation in water bodies can provide insights into the environmental impact of a wide range of compounds. The review of parabens underscores the importance of evaluating the environmental persistence and potential health risks of novel chemical compounds (Haman et al., 2015).
properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-6(10)7(15)14-4-3-8(16,5-14)9(11,12)13/h6,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVBCFYMQHXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



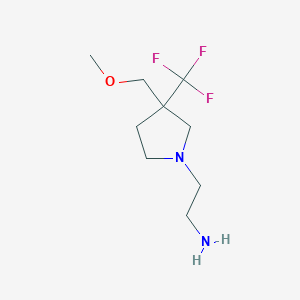
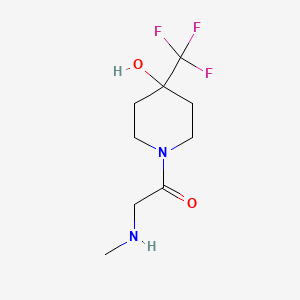
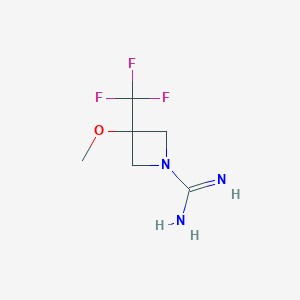
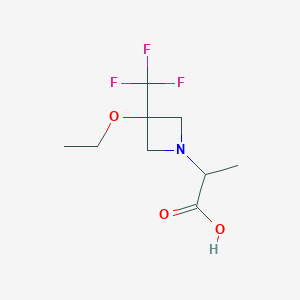
![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)
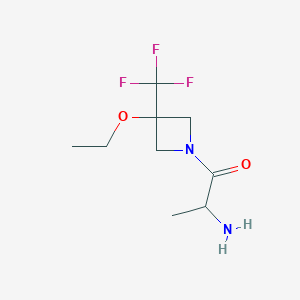

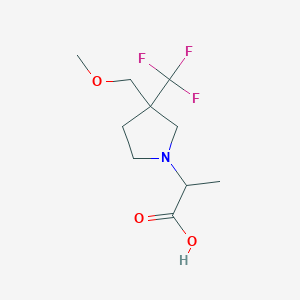
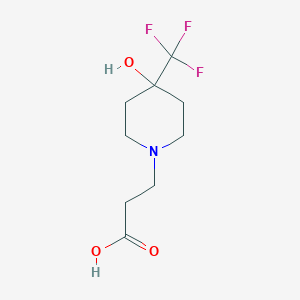
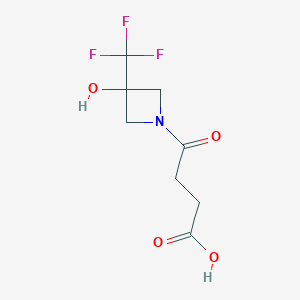
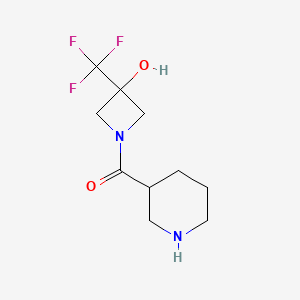
![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)

